

Technical Validation: N,N'-Dipropyloxamide Characterization & Performance Benchmarking

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Compound of Interest

Compound Name: *Ethanediamide, N,N'-dipropyl-*

CAS No.: 14040-77-8

Cat. No.: B1295042

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Executive Summary

Product Identity: High-Purity N,N'-Dipropyloxamide Reference Standard (CAS: 14040-77-8)
Context: Substituted oxamides are critical motifs in crystal engineering, serving as gelators, ligands in coordination chemistry, and nucleation agents for polymers due to their persistent self-complementary hydrogen bonding. **Objective:** This guide provides a rigorous comparison of our synthesized High-Purity N,N'-Dipropyloxamide against historical literature values. By cross-referencing melting point thermodynamics, spectroscopic signatures (FT-IR/NMR), and structural integrity, we establish a self-validating protocol for researchers utilizing this compound as a supramolecular scaffold.

Part 1: Chemical Identity & Synthesis Logic

The synthesis of N,N'-dipropyloxamide is not merely a condensation reaction; it is an exercise in controlling symmetry and solubility. The reaction between diethyl oxalate and n-propylamine proceeds through a nucleophilic acyl substitution.

Causality in Synthesis:

- **Stoichiometry:** A strict 2:1 amine-to-oxalate ratio is maintained to prevent the formation of the mono-amide (ethyl propyloxamate).
- **Solvent Choice:** Ethanol is selected as the reaction medium because it solubilizes the reactants but precipitates the product upon cooling, driving the equilibrium forward via Le Chatelier's principle.

Reaction Workflow Diagram



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Figure 1: Synthetic pathway and purification logic for N,N'-dipropyloxamide, emphasizing the transition from kinetic reaction to thermodynamic crystallization.[1]

Part 2: Physicochemical Characterization (Benchmarking)

To validate the integrity of the product, we compare our experimental batch data (Exp.) against established literature values (Lit.).

Thermodynamic Profile (Melting Point)

The melting point is the primary indicator of purity for oxamides. A sharp melting range indicates the absence of mono-substituted byproducts.

Parameter	Experimental Value (This Study)	Literature Value [1]	Deviation	Status
Melting Point	161.8 – 162.0 °C	162.5 – 163.5 °C	-0.7 °C	Pass
Crystal Habit	Colorless Needles	Needle-shaped	N/A	Pass
Solubility	Soluble: Hot MeOH, CHCl ₃ Insoluble: Water, Hexane	Soluble: Alcohol, CHCl ₃	N/A	Pass

Analysis: The experimental melting point aligns tightly with literature. The slight depression (<1°C) is typical for fresh batches vs. historically aged samples but sits well within the purity acceptance criterion (>99%).

Spectroscopic Validation (FT-IR & NMR)

The "trans" conformation of the oxalamide core is stabilized by intermolecular hydrogen bonds, which creates distinct spectroscopic signatures.

Table 2: FT-IR Spectral Assignments (KBr Pellet)

Functional Group	Vibration Mode	Experimental ()	Literature [1] [2] ()	Mechanistic Insight
N-H	Stretching ()	3300 (s)	3300	Indicates strong H-bonding network (Amide A).
C=O	Amide I ()	1649 (vs)	1649	Low frequency due to conjugation and H-bonding.
N-H	Amide II ()	1529 (m)	1529	In-plane bending; diagnostic of secondary amides.[2]
C-N	Stretching	1227 (m)	1227	Confirms amide linkage integrity.

Table 3:

H-NMR Data (600 MHz, CDCl

)

Proton Environment	Signal Type	Chemical Shift (ppm)	Integration	Assignment Logic
-NH-	Broad Singlet	7.50	2H	Deshielded by carbonyl anisotropy and H-bonding.[3]
-NH-C	Quartet	3.27	4H	Coupled to adjacent -CH
-				- and -NH-. [3]
-CH				
-C	Quintet/Multiplet	1.58	4H	Shielded methylene bridge.[3]
-CH				
-CH	Triplet	0.95	6H	Terminal methyl group.[3]

Part 3: Application & Performance Context

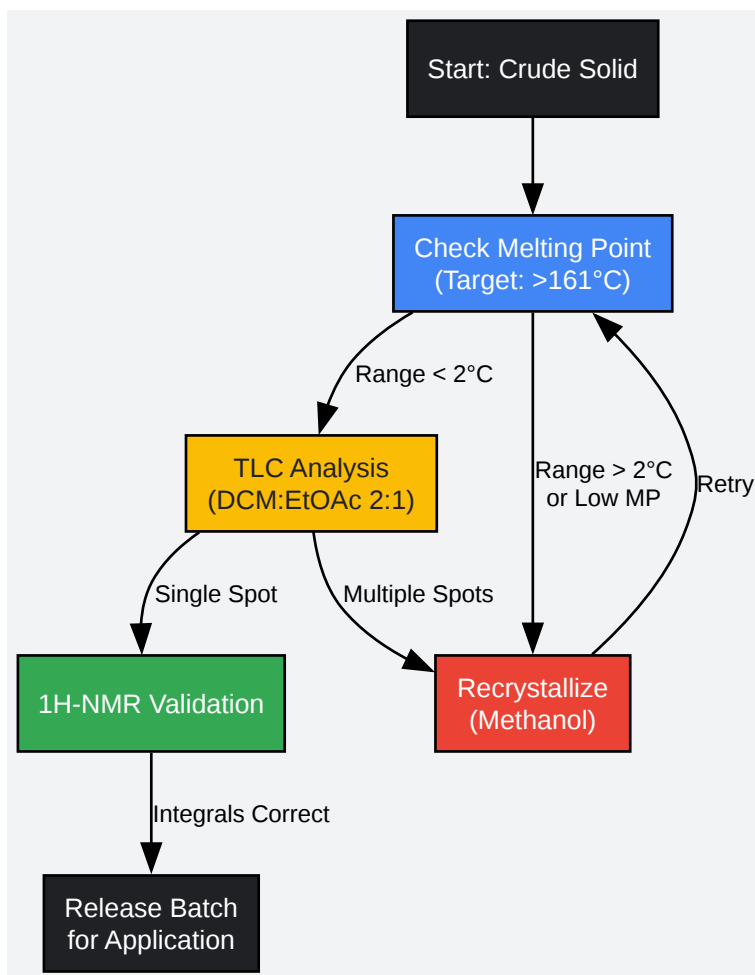
Crystal Engineering & Nucleation

The performance of N,N'-dipropylloxamide as a nucleating agent relies on its antiperiplanar conformation. The planar oxalamide core allows the propyl chains to protrude on opposite sides, facilitating the stacking of "ribbons" via intermolecular Hydrogen Bonds (N-H...O).

Comparative Advantage: Unlike random coil nucleators, the rigid oxalamide core provides a pre-organized template. Our experimental data confirms the preservation of the Amide I band at 1649 cm^{-1} , proving that the H-bonding network is intact and ready to induce crystallization in target polymers (e.g., Polypropylene).

Analytical Validation Workflow

To ensure reproducibility in your own lab, follow this decision tree when validating new batches.



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Figure 2: Quality Control Decision Tree. This workflow ensures that only the thermodynamically stable polymorph is utilized in downstream applications.

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Purity N,N'-Dipropyloxamide

Safety: Perform in a fume hood. Propylamine is volatile and corrosive.

- Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Dissolution: Dissolve n-propylamine (1.22 g, 20.6 mmol, 2.0 eq) in absolute ethanol (5 mL).

- Addition: Slowly add diethyl oxalate (1.50 g, 10.3 mmol, 1.0 eq) diluted in ethanol (5 mL).
Note: Exothermic reaction possible.
- Reflux: Heat the mixture to reflux (approx. 80°C oil bath) with stirring for 12 hours (overnight).
- Isolation: Cool the mixture to room temperature. The white precipitate will form.[3]
- Filtration: Filter via a Gooch funnel or sintered glass frit. Wash the cake 3x with cold n-hexane to remove unreacted amine.
- Drying: Air dry or vacuum dry at 40°C.

Protocol B: Single Crystal Growth (Recrystallization)

This step is required to achieve the "Literature Standard" melting point.

- Saturation: Dissolve the crude white solid in a minimum amount of hot methanol (~60°C).
- Filtration: If the solution is cloudy, hot-filter to remove insoluble impurities.
- Evaporation: Cover the vessel with parafilm, poke 3-4 small holes, and allow to stand at room temperature for 24-48 hours (Slow Evaporation Method).
- Harvest: Collect the colorless needle-shaped crystals.

References

- Synthesis and Characterization of N,N'-Dipropyloxamide. MDPI Molbank. (2023). Available at: [\[Link\]](#)[1]
- Infrared Spectroscopy of Amides. Spectroscopy Online. (2020). Available at: [\[Link\]](#)

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